4-(Cyclohexylthio)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylthio)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H21NO2S and a molecular weight of 243.37 g/mol This compound features a piperidine ring substituted with a cyclohexylthio group and a carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylthio)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with cyclohexylthiol under controlled conditions. The process may include steps such as:
Formation of the Piperidine Ring: Starting from simple amines and aldehydes, the piperidine ring is formed through cyclization reactions.
Thioether Formation:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Cyclohexylthio)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Substituted Piperidines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylthio)piperidine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylthio)piperidine-4-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The cyclohexylthio group and carboxylic acid moiety play crucial roles in binding to the active sites of these targets, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Isonipecotic Acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA A receptor partial agonist.
Piperidine-4-carboxylic Acid: Another piperidine derivative with similar structural features but lacking the cyclohexylthio group.
Uniqueness: 4-(Cyclohexylthio)piperidine-4-carboxylic acid is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21NO2S |
---|---|
Molekulargewicht |
243.37 g/mol |
IUPAC-Name |
4-cyclohexylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2S/c14-11(15)12(6-8-13-9-7-12)16-10-4-2-1-3-5-10/h10,13H,1-9H2,(H,14,15) |
InChI-Schlüssel |
KJBJYFTYVLKVCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC2(CCNCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.